molecular formula C22H22N2O4S B319599 N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide

N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide

Cat. No.: B319599
M. Wt: 410.5 g/mol
InChI Key: TURLWGALOWAEAI-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide is a complex organic compound with a molecular formula of C22H22N2O4S and a molecular weight of 410.49 g/mol . This compound is characterized by the presence of a sulfonamide group, a methoxy group, and an amide linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H22N2O4S/c1-15-12-16(2)14-18(13-15)24-29(26,27)19-10-8-17(9-11-19)23-22(25)20-6-4-5-7-21(20)28-3/h4-14,24H,1-3H3,(H,23,25)

InChI Key

TURLWGALOWAEAI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C

Origin of Product

United States

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